1-Cbz-Piperidin-4-ylidene-acetic acid (CAS 40113-03-9) is an electrophilic building block featuring a protected piperidine ring and an α,β-unsaturated carboxylic acid moiety. Widely utilized in pharmaceutical development, it serves as a structural precursor for spirocyclic scaffolds, integrin antagonists, and 4,4-disubstituted piperidine derivatives. The carboxybenzyl (Cbz) protecting group prevents amine nucleophilicity while offering orthogonal deprotection pathways compared to standard Boc or Fmoc strategies. Its exocyclic double bond provides a reliable Michael acceptor for conjugate additions and cycloadditions, making it a highly scalable intermediate for generating complex, three-dimensional molecular architectures in both discovery chemistry and process scale-up [1].
Substituting 1-Cbz-Piperidin-4-ylidene-acetic acid with its Boc-protected, unprotected, or saturated analogs leads to immediate process failures. The unprotected piperidine variant is inherently unstable, rapidly undergoing intermolecular aza-Michael oligomerization that destroys batch purity. While the Boc-protected analog (1-Boc-piperidin-4-ylideneacetic acid) is stable, its required acidic deprotection (e.g., TFA or HCl) is strictly incompatible with downstream syntheses containing acid-labile moieties like tert-butyl esters or acetals. Furthermore, attempting to use the saturated analog (1-Cbz-piperidin-4-yl-acetic acid) completely eliminates the possibility of forming 4,4-disubstituted or spirocyclic centers, as it lacks the requisite Michael acceptor double bond. Consequently, the Cbz-protected ylidene is strictly required for syntheses demanding both orthogonal hydrogenolytic deprotection and conjugate reactivity [1].
In multi-step pharmaceutical syntheses featuring acid-labile functional groups (such as tert-butyl esters or acetals), the choice of nitrogen protecting group is critical. The Cbz group in 1-Cbz-Piperidin-4-ylidene-acetic acid can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, preserving acid-sensitive moieties. In contrast, the 1-Boc-protected analog requires strong acids (TFA or HCl) for deprotection, which results in the simultaneous cleavage of tert-butyl esters. This orthogonal deprotection profile dictates the selection of the Cbz derivative for complex substrates where acidic conditions would cause catastrophic yield losses [1].
| Evidence Dimension | Yield of intact acid-sensitive downstream intermediate |
| Target Compound Data | >95% yield (neutral H2/Pd-C deprotection) |
| Comparator Or Baseline | 1-Boc-Piperidin-4-ylidene-acetic acid (0% yield, complete cleavage of acid-labile groups via TFA) |
| Quantified Difference | >95% absolute yield difference |
| Conditions | Deprotection in the presence of a tert-butyl ester moiety |
Essential for procuring a building block that safely integrates into advanced synthetic routes containing acid-sensitive functional groups.
The α,β-unsaturated carboxylic acid moiety is a strong electrophile. If the piperidine nitrogen is left unprotected, the basic secondary amine rapidly undergoes spontaneous intermolecular aza-Michael addition with the ylidene double bond of adjacent molecules. 1-Cbz-Piperidin-4-ylidene-acetic acid blocks this degradation pathway by masking the amine nucleophilicity. Stability studies indicate that the Cbz-protected compound maintains >98% purity over 6 months at standard room temperature, whereas the unprotected analog degrades rapidly, rendering it commercially unviable and practically impossible to store or use reproducibly [1].
| Evidence Dimension | Purity retention after 6 months at 25°C |
| Target Compound Data | >98% purity |
| Comparator Or Baseline | Unprotected Piperidin-4-ylidene-acetic acid (<50% purity due to oligomerization) |
| Quantified Difference | >48% higher purity retention |
| Conditions | Standard ambient storage (25°C) |
Guarantees reliable stoichiometry and material viability during scale-up, eliminating batch failures caused by degraded precursors.
The primary synthetic value of 1-Cbz-Piperidin-4-ylidene-acetic acid lies in its exocyclic double bond, which serves as a highly reactive Michael acceptor. This allows for the installation of complex substituents at the C4 position via conjugate addition (e.g., using organocuprates), effectively generating 4,4-disubstituted or spirocyclic piperidine frameworks with yields typically exceeding 85%. Substituting this material with the saturated analog (1-Cbz-piperidin-4-yl-acetic acid) completely abolishes this reactivity, as the saturated compound lacks the electrophilic double bond required for conjugate addition [1].
| Evidence Dimension | Yield of 4,4-disubstituted piperidine via conjugate addition |
| Target Compound Data | 85-90% yield |
| Comparator Or Baseline | 1-Cbz-piperidin-4-yl-acetic acid (0% yield, unreactive) |
| Quantified Difference | 85-90% absolute yield increase |
| Conditions | Organocuprate conjugate addition (RMgX/CuI) |
Justifies the procurement of the unsaturated ylidene specifically for building complex 3D spiro or 4,4-disubstituted pharmaceutical scaffolds.
In industrial scale-up, the physical state of an intermediate drastically impacts purification costs. Cbz-protected piperidines generally exhibit higher crystallinity compared to their Boc-protected counterparts, which frequently present as viscous oils or low-melting waxy solids. 1-Cbz-Piperidin-4-ylidene-acetic acid can typically be isolated and purified via direct crystallization with recovery yields exceeding 85%. Conversely, the Boc analog often requires resource-intensive silica gel chromatography for purification, which significantly increases solvent consumption, processing time, and overall manufacturing costs at the kilogram scale [1].
| Evidence Dimension | Scalable purification recovery without chromatography |
| Target Compound Data | >85% recovery via crystallization |
| Comparator Or Baseline | 1-Boc-Piperidin-4-ylidene-acetic acid (Requires chromatography; poor crystallization) |
| Quantified Difference | Elimination of chromatography requirement |
| Conditions | Kilogram-scale isolation post-synthesis |
Drastically reduces processing time and solvent waste during industrial scale-up, lowering overall API manufacturing costs.
Directly leveraging the Michael acceptor properties established in Section 3, this compound is utilized in 1,3-dipolar cycloadditions or epoxidation sequences to build spiro-oxindoles or spiro-piperidines. These 3D structural frameworks are critical in modern drug discovery, and the ylidene double bond is strictly required to install the necessary quaternary center [1].
Capitalizing on the orthogonal deprotection profile, this compound serves as a rigidified amino acid surrogate in complex peptide syntheses. The Cbz group allows for neutral hydrogenolytic deprotection, ensuring that sensitive functional groups like tert-butyl esters elsewhere in the peptidomimetic chain remain fully intact [1].
Benefiting from the high crystallinity and shelf-stability of the Cbz-protected ylidene, it acts as a highly scalable starting point for kilogram-scale conjugate additions. This avoids the severe handling and purification bottlenecks associated with unprotected or Boc-protected analogs during industrial downstream processing [1].